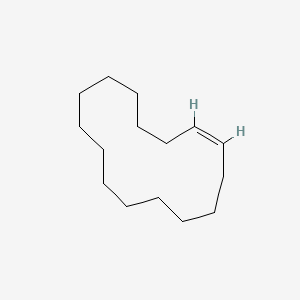
(2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid is a naturally occurring triterpenoid compound. It is derived from oleanolic acid, which is found in various plants and has been studied for its potential therapeutic properties. This compound is known for its anti-inflammatory, antioxidant, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid typically involves the acetylation of oleanolic acid. The process begins with the extraction of oleanolic acid from plant sources, followed by its chemical modification. The acetylation reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically performed under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of oleanolic acid from plant materials, followed by its chemical modification through acetylation. The reaction conditions are optimized to maximize yield and purity. Industrial production also involves purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, which may have enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with potentially different properties.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s chemical and biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions are usually performed in anhydrous solvents.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions. These reactions often require catalysts and specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, resulting in a wide range of derivatives.
Scientific Research Applications
(2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid has numerous scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential therapeutic properties.
Biology: The compound is studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: It has shown promise in the treatment of inflammatory diseases, cancer, and other conditions due to its anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of (2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways involved in inflammation, apoptosis, and cell proliferation. The compound can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It also induces apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins.
Comparison with Similar Compounds
(2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include:
Oleanolic acid: The parent compound from which this compound is derived. It also has anti-inflammatory and anticancer properties.
Ursolic acid: A structurally similar triterpenoid with similar biological activities.
Betulinic acid: Another triterpenoid with anticancer and anti-inflammatory properties.
The uniqueness of this compound lies in its specific acetylation, which enhances its biological activities and makes it a valuable compound for scientific research and therapeutic applications.
Properties
Molecular Formula |
C32H50O5 |
|---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-11-acetyloxy-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C32H50O5/c1-19(33)37-22-18-29(6)23(28(4,5)25(22)34)11-12-31(8)24(29)10-9-20-21-17-27(2,3)13-15-32(21,26(35)36)16-14-30(20,31)7/h9,21-25,34H,10-18H2,1-8H3,(H,35,36)/t21-,22+,23-,24+,25-,29-,30+,31+,32-/m0/s1 |
InChI Key |
SLLMHUNWRZOHCM-PROZZQCMSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@]2([C@@H](CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)C([C@H]1O)(C)C)C |
Canonical SMILES |
CC(=O)OC1CC2(C(CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C(C1O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



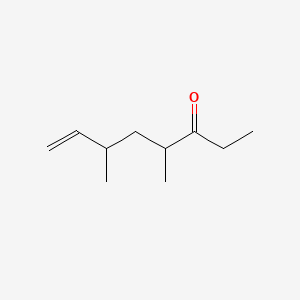
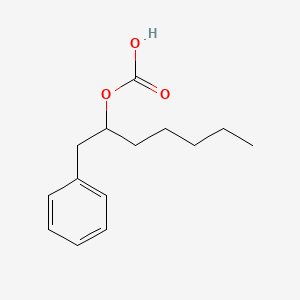
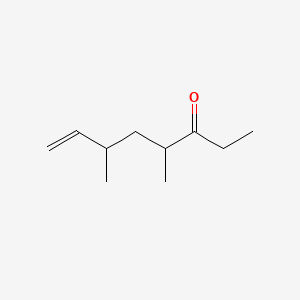
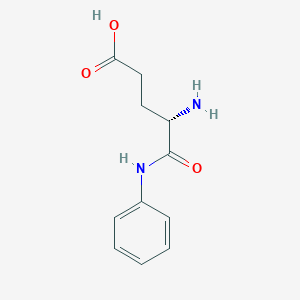
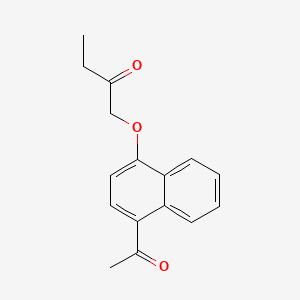
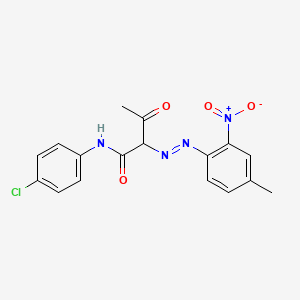
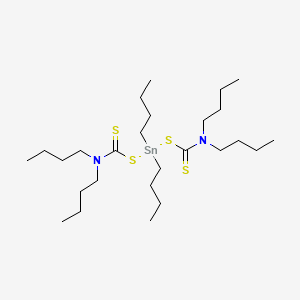
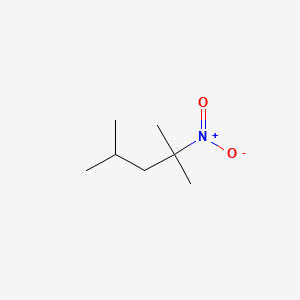
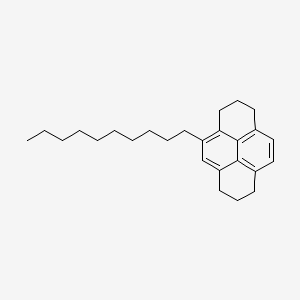
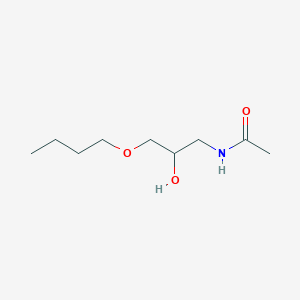
![Acetyl chloride,[(1-iminobutyl)amino]-](/img/structure/B13795426.png)
![Methyl 2-[(2-phenoxyanilino)methyl]benzoate](/img/structure/B13795427.png)
